methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate, also known as TTMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of thienopyridine derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate is not fully understood. However, it has been suggested that methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate exerts its biological activities by interacting with specific molecular targets in the body. For example, methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may explain its anti-inflammatory activity.
Biochemical and Physiological Effects:
methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Moreover, methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been shown to reduce the production of inflammatory cytokines, which may explain its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate in lab experiments is its high potency and selectivity towards specific molecular targets. Moreover, methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been shown to exhibit low toxicity towards normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate in lab experiments is its relatively complex synthesis method, which may limit its availability and use in large-scale studies.
Future Directions
There are several future directions that could be explored in the field of methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate research. For example, further studies could be conducted to investigate the potential of methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Moreover, future studies could focus on developing more efficient and cost-effective synthesis methods for methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate, which could increase its availability and use in lab experiments. Finally, further studies could be conducted to investigate the potential of methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate as a lead compound for the development of new drugs with improved therapeutic properties.
Scientific Research Applications
Methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Moreover, methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been shown to be effective in treating various diseases such as cancer, rheumatoid arthritis, and bacterial infections.
properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-14(18)11-10(8-4-2-6-15-13(8)21-11)16-12(17)9-5-3-7-20-9/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFKKYCBPDPGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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